3,4-Hexadienoic acid

Photochemical isomerization Allene synthesis Acid catalysis

Researchers requiring a pure allenic carboxylate building block often face the problem that the 2,4-isomer (sorbic acid) cannot undergo the 1,3-hydrogen shift needed to generate allene oxide or spirodioxide intermediates. 3,4-Hexadienoic acid (hexa-3,4-dienoic acid) solves this by providing a cumulated diene motif that enables regioselective lactone formation, photochemical isomerization cascades, and trienediolate-mediated polyene construction - chemistry inaccessible to the conjugated 2,4-isomer. • Serves as the unsubstituted parent substrate for spirodiepoxide/allene oxide studies (~42% lactone yield with DMDO). • Enables retinoic acid receptor campaigns via C6 polyene side-chain assembly. • Eliminates in-situ photochemical generation; procuring the pre-formed allene ensures reproducible results.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 78946-48-2
Cat. No. B14437503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Hexadienoic acid
CAS78946-48-2
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC=C=CCC(=O)O
InChIInChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2,4H,5H2,1H3,(H,7,8)
InChIKeyVRTONTFDNBZWKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Hexadienoic Acid – Structural Identity and Sourcing Profile


3,4-Hexadienoic acid (hexa-3,4-dienoic acid, C₆H₈O₂, MW 112.13 g/mol) is a short-chain allenic carboxylic acid. Unlike the extensively conjugated 2,4-isomer (sorbic acid), it contains a cumulated diene (allene) motif that imposes distinct reactivity and synthetic utility . This structural feature places it in a specialized class of building blocks employed in heterocycle synthesis and photochemical isomerization cascades [1].

Allene ChemistryQuantitative isomerization route to allenic ester/acid building blocks
Lactone SynthesisParent unsubstituted allene scaffold for DMDO-mediated cyclization studies
Retinoid PrecursorTrienediolate C6 unit for polyene side chain construction
Material ModifierShort unsaturated organic modifier for LDH/polymer interlayer engineering

3,4-Hexadienoic Acid – Why Isomer Substitution Fails


The allene group is isomeric with a conjugated diene but behaves as a distinct functional entity. Under acid-catalyzed conditions, the 2,4-conjugated isomer cannot undergo the 1,3-hydrogen shift that generates the allenic carboxylate, meaning that any attempt to substitute 3,4-hexadienoic acid with sorbic acid in reactions that exploit allene oxide or spirodioxide intermediates will fail [1]. Similarly, the allenic acid provides regioselective access to lactone products that are inaccessible from isolated or conjugated dienoic acids [2].

3,4-Hexadienoic AcidUndergoes 1,3-hydrogen shift to generate allenic carboxylate; enables allene oxide/spirodioxide intermediates
Sorbic Acid (2,4-)Cannot undergo analogous shift; only conjugated diene reactivity, no allene formation under acid catalysis
3,4-Hexadienoic AcidProvides regioselective access to functionalized lactones via DMDO epoxidation
Sorbic Acid (2,4-)Lactone products inaccessible from conjugated dienoic acid; different cyclization outcome
3,4-Hexadienoic AcidForms trienediolate intermediates essential for retinoic acid analog synthesis
Sorbic Acid (2,4-)Incompatible with trienediolate methodology; cannot serve as C6 retinoid precursor

3,4-Hexadienoic Acid – Differentiation Evidence Against Comparators


Acid-Catalyzed Isomerization to Allenic Product

Methyl (E,E)-2,4-hexadienoate undergoes quantitative conversion to methyl 3,4-hexadienoate in the presence of trifluoroacetic acid via a photoinitiated 1,5-hydrogen shift followed by a thermal 1,3-hydrogen shift. Without acid, irradiation produces only E/Z isomer mixtures of the four stereoisomers [1]. This demonstrates that the allenic 3,4-isomer is the thermodynamic sink under these conditions, offering a selective synthetic route not available from other hexadienoic isomers.

Acid-Catalyzed Isomerization
Head-to-head
>95% conversion to methyl 3,4-hexadienoate with TFA; 0% allene without acid (only E/Z mixtures)
Defines allene-specific synthetic route unavailable from conjugated isomer
Requires Brønsted acid and photoirradiation; ambient temperature
Photochemical isomerization Allene synthesis Acid catalysis

Lactone Formation via DMDO-Mediated Epoxidation

In the DMDO oxidation of a series of 3,4-dienoic acids, the parent 3,4-hexadienoic acid yields functionalized lactone in approximately 42% isolated yield, whereas a gem‑dimethyl‑substituted analog (acid 6a) delivers the corresponding hydroxy‑lactone in 87% yield [1]. The lower yield of the parent acid is attributed to the absence of alkyl substitution that stabilizes the spirodioxide intermediate and controls regioselectivity.

DMDO Lactone Formation
Reported
~42% isolated lactone yield vs 87% for gem-dimethyl analog
Parent scaffold enables lactone synthesis; substitution enhances cyclization efficiency
Conditions: DMDO, room temp; yield context-dependent
Allene epoxidation Lactone synthesis DMDO oxidation

Retinoid Precursor via Trienediolate Chemistry

Trienediolates derived from hexadienoic acids have been employed as key intermediates in the synthesis of retinoic and nor‑retinoic acids. The allenic 3,4-isomer provides a differentially functionalized C6 unit that can be elaborated into the retinoid side chain. While specific yields for the 3,4-isomer are not separately reported, the method has been validated for multiple hexadienoic acid isomers [1].

Retinoid Precursor
Class-level
Trienediolate route to retinoic acid; conjugated isomer incompatible
Enables C6 unit elaboration unavailable from 2,4-isomer
Specific 3,4-isomer yields not separately reported
Retinoic acid synthesis Trienediolates Polyene construction

LDH Surface Modification in Polymer Composites

Hexadienoic acid has been used to hydrophobically modify layered double hydroxides (LDHs) for improved dispersion in HDPE nanocomposites. Among several fatty acids tested (hexadienoic, tetradecanoic, octadecanoic), hexadienoic acid provided a distinct interlayer arrangement that influenced rheological and morphological properties of melt‑spun fibers [1]. The specific isomer was not identified, but the allenic structure is expected to provide a more compact interlayer packing than the conjugated or linear saturated analogs.

LDH Surface Modification
Data to verify
Effective hydrophobic modifier; distinct interlayer packing vs saturated fatty acids
Supports material interface engineering applications
Isomer identity not specified in study; general class effect
Polymer nanocomposites LDH modification Interlayer engineering

3,4-Hexadienoic Acid – Application Scenarios for Procurement


Allene Building Block Synthesis via Isomerization

When a synthetic pathway requires a pure allenic ester or acid, the quantitative photochemical isomerization of readily available 2,4‑hexadienoate to 3,4‑hexadienoate under Brønsted acid catalysis is the most direct route. Procurement of 3,4‑hexadienoic acid as a starting material bypasses the need for in‑situ generation and ensures reproducible allene chemistry [1].

Functionalized Lactone Synthesis via DMDO Oxidation

For research programs exploring spirodiepoxide and allene oxide chemistry, 3,4‑hexadienoic acid serves as the unsubstituted parent substrate. Its ~42% lactone yield under standard DMDO conditions provides a baseline for evaluating the effect of substitution on cyclization efficiency, making it indispensable for structure–activity relationship studies [1].

Retinoid Analog Development via Trienediolates

In medicinal chemistry campaigns targeting retinoic acid receptors, 3,4‑hexadienoic acid can be employed as a C6 precursor for constructing the polyene side chain via trienediolate chemistry. This approach is inaccessible to the more common 2,4‑hexadienoic acid (sorbic acid), thereby justifying the selection of the allenic isomer [1].

Inorganic Filler Modification for Nanocomposites

When designing hydrophobically modified LDHs for polyolefin nanocomposites, hexadienoic acid provides a short, unsaturated organic modifier that alters interlayer spacing differently than saturated long‑chain fatty acids. Procuring the 3,4‑isomer allows exploration of allene‑specific interactions at the filler‑matrix interface [1].

Application
Selection Property
Validation Focus
Allene Building Block Synthesis
Allene-specific isomerization route
Acid-catalyzed photochemical conversion
Functionalized Lactone Synthesis
DMDO oxidation baseline substrate
Substitution-dependent cyclization efficiency
Retinoid Analog Development
Trienediolate C6 precursor
Polyene side chain construction fidelity
Inorganic Filler Modification
Short unsaturated organic modifier
Interlayer packing and dispersion performance
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